molecular formula C23H26N2O5 B3647136 1-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE

1-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE

Cat. No.: B3647136
M. Wt: 410.5 g/mol
InChI Key: ZFGXCJTWLWCHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinolinedione core, which is a bicyclic structure containing a quinoline ring fused with a diketone. The presence of methoxyphenyl, dimethyl, and morpholinocarbonyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE can be synthesized through a multi-step process involving the following key steps:

    Formation of the Quinolinedione Core: The quinolinedione core can be synthesized by cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include substituted anilines and diketones.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Addition of the Dimethyl Groups: The dimethyl groups can be added through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Incorporation of the Morpholinocarbonyl Group: The morpholinocarbonyl group can be introduced through nucleophilic substitution reactions using morpholine and carbonyl-containing reagents.

Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the diketone moiety to diols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring or the quinolinedione core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines or hydroquinolines.

Scientific Research Applications

1-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

1-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE can be compared with other similar compounds, such as:

    Quinolinediones: These compounds share the quinolinedione core but differ in the substituents attached to the ring system.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups exhibit similar aromatic properties but may have different reactivity and applications.

    Morpholinocarbonyl Compounds: These compounds contain the morpholinocarbonyl group and may have similar biological activities but different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-7,7-dimethyl-3-(morpholine-4-carbonyl)-6,8-dihydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-23(2)13-19-17(20(26)14-23)12-18(21(27)24-8-10-30-11-9-24)22(28)25(19)15-4-6-16(29-3)7-5-15/h4-7,12H,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGXCJTWLWCHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)OC)C(=O)N4CCOCC4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE
Reactant of Route 2
Reactant of Route 2
1-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE
Reactant of Route 3
Reactant of Route 3
1-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE
Reactant of Route 4
1-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE
Reactant of Route 5
Reactant of Route 5
1-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE
Reactant of Route 6
Reactant of Route 6
1-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.